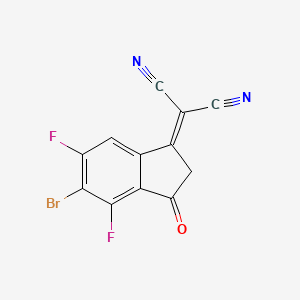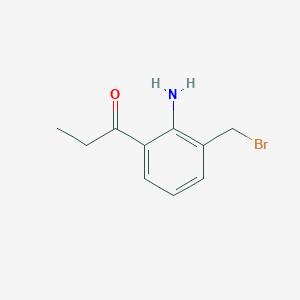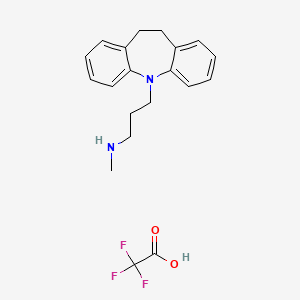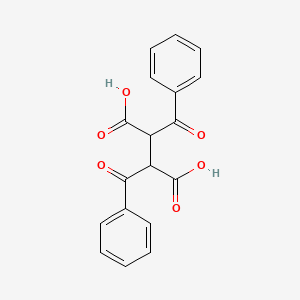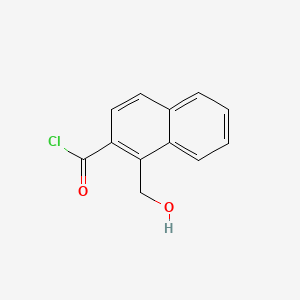
1-(Hydroxymethyl)naphthalene-2-carbonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Hydroxymethyl)naphthalene-2-carbonyl chloride is an organic compound with the molecular formula C12H9ClO2. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both a hydroxymethyl group and a carbonyl chloride group. This compound is of interest in organic synthesis and various chemical research applications due to its reactivity and functional groups.
準備方法
Synthetic Routes and Reaction Conditions
1-(Hydroxymethyl)naphthalene-2-carbonyl chloride can be synthesized through several methods. One common approach involves the reaction of 1-(hydroxymethyl)naphthalene with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
1-(Hydroxymethyl)naphthalene+SOCl2→1-(Hydroxymethyl)naphthalene-2-carbonyl chloride+SO2+HCl
The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The product is then purified through distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography, to ensure the high purity of the final product.
化学反応の分析
Types of Reactions
1-(Hydroxymethyl)naphthalene-2-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the chloride ion.
Oxidation Reactions: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction Reactions: The carbonyl chloride group can be reduced to form a hydroxymethyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., aniline) or alcohols (e.g., methanol) are commonly used. The reaction is typically carried out in an organic solvent like dichloromethane (DCM) at room temperature.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution: Formation of amides or esters, depending on the nucleophile used.
Oxidation: Formation of naphthalene-2-carboxylic acid or naphthalene-2-carbaldehyde.
Reduction: Formation of 1-(hydroxymethyl)naphthalene.
科学的研究の応用
1-(Hydroxymethyl)naphthalene-2-carbonyl chloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
作用機序
The mechanism of action of 1-(Hydroxymethyl)naphthalene-2-carbonyl chloride depends on the specific reaction or application. In nucleophilic substitution reactions, the carbonyl chloride group acts as an electrophile, attracting nucleophiles to replace the chloride ion. In oxidation reactions, the hydroxymethyl group undergoes electron transfer to form oxidized products. The molecular targets and pathways involved vary based on the specific chemical or biological context.
類似化合物との比較
1-(Hydroxymethyl)naphthalene-2-carbonyl chloride can be compared with other similar compounds, such as:
1-Naphthoyl chloride: Lacks the hydroxymethyl group, making it less reactive in certain substitution reactions.
2-Naphthoyl chloride: Similar structure but with the carbonyl chloride group at a different position, affecting its reactivity and applications.
1-(Hydroxymethyl)naphthalene: Lacks the carbonyl chloride group, limiting its use in certain synthetic applications.
The uniqueness of this compound lies in its dual functional groups, which provide versatility in various chemical reactions and applications.
特性
分子式 |
C12H9ClO2 |
|---|---|
分子量 |
220.65 g/mol |
IUPAC名 |
1-(hydroxymethyl)naphthalene-2-carbonyl chloride |
InChI |
InChI=1S/C12H9ClO2/c13-12(15)10-6-5-8-3-1-2-4-9(8)11(10)7-14/h1-6,14H,7H2 |
InChIキー |
IRZNRKQHMTWFFY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC(=C2CO)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-methylbenzo[d]thiazol-2-yl)-1H-imidazole-1-carbothioamide](/img/structure/B14063375.png)
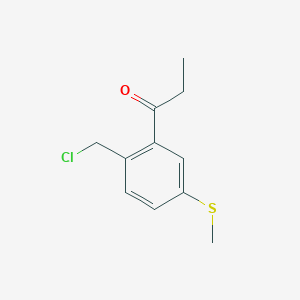

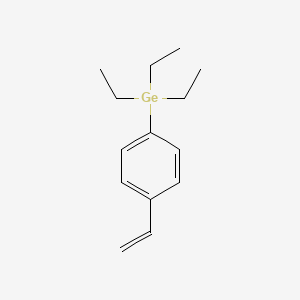

![Benzenamine, 5-[(2-chloroethenyl)sulfonyl]-2-methoxy-](/img/structure/B14063408.png)
![Tert-butyl ((1,6-dihydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-4-yl)methyl)carbamate](/img/structure/B14063413.png)
